Physapruin A

Description

Structure

2D Structure

3D Structure

Properties

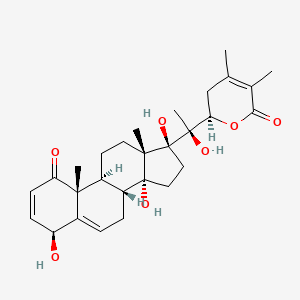

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHSBASYULCSAT-INQWNKEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physapruin A: A Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A is a naturally occurring withanolide isolated from Physalis pruinosa and Physalis peruviana. Withanolides are a group of C-28 steroidal lactones known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and significant anti-cancer activities of this compound, with a focus on its mechanism of action in breast and oral cancer cell lines.

Chemical Structure and Properties

This compound has been identified as 4β, 14α, 17β, 20β-tetrahydroxy-1-oxo-20S, 22R-witha-2,5,24-trienolide[1]. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C28H38O7 |

| Molecular Weight | 486.60 g/mol |

| CAS Number | 155178-03-3 |

| Appearance | White to off-white solid |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

2.1. Chemical Structure

Caption: 2D Chemical Structure of this compound.

2.2. Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques[2]:

-

Electrospray Ionization Mass Spectrometry (ESIMS): The molecular formula was determined as C28H38O7 based on a parent ion peak at m/z 509 [M+Na]+[2].

-

Infrared (IR) Spectroscopy: The IR spectrum indicates the presence of hydroxyl (3367 cm⁻¹) and carbonyl (1647 and 1719 cm⁻¹) functional groups[2].

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum shows five methyl singlets (δH 1.94, 1.87, 1.44, 1.41, and 1.12), three olefinic methines (δH 6.77 dd, J = 10.0, 4.6 Hz; δH 5.94 m; δH 5.93 d, J = 10.0 Hz), and two oxymethines (δH 4.94 dd, J = 10.8, 4.6 Hz and δH 4.62 d, J = 4.6 Hz)[2].

Biological Activity: Anti-Cancer Effects

This compound has demonstrated potent anti-proliferative effects against various cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and DNA damage[2][3][4][5][6].

3.1. Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines are summarized below.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF7 | Breast Cancer (ER+, PR+/-, HER2-) | ATP | 24 | 3.12 | [7] |

| SKBR3 | Breast Cancer (ER-, PR-, HER2+) | ATP | 24 | 4.18 | [7] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ATP | 24 | 6.15 | [7] |

| CAL 27 | Oral Cancer | ATP | 24 | 0.86 | [2] |

| Ca9-22 | Oral Cancer | ATP | 24 | 1.61 | [2] |

| LNCaP | Prostate Cancer | MTS | 72 | 0.11 | [7] |

| ACHN | Renal Cancer | MTS | 72 | 1.0 | [7] |

3.2. Signaling Pathways

This compound's anti-cancer activity is mediated through complex signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

Caption: this compound-induced ROS-mediated apoptosis signaling pathway.

In addition to apoptosis, this compound also induces autophagy, which appears to be a cytoprotective response in breast cancer cells. Inhibition of autophagy enhances the cytotoxic effects of this compound[8][9][10].

Caption: this compound-induced ROS-mediated cytoprotective autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cell Viability Assay (ATP Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound[4][7][11].

-

Cell Seeding: Plate breast cancer cells (MCF7, SKBR3, MDA-MB-231) or oral cancer cells (CAL 27, Ca9-22) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 µM for breast cancer cells; 0.4, 0.8, 1.2, 1.6, and 2 µM for oral cancer cells) for 24 hours. A vehicle control (0.05% or 0.1% DMSO) should be included.

-

ATP Measurement: After the incubation period, measure the intracellular ATP content using a commercially available ATP-based luminescence assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the concentration of this compound to determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is based on the flow cytometry method used to detect apoptosis induced by this compound[1][2][8].

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 2.5, 5, and 10 µM for breast cancer cells) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and 7-AAD/PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Inhibitor Studies: To confirm the role of oxidative stress and caspases, pre-treat cells with N-acetylcysteine (NAC, e.g., 10 mM for 1 hour) or a pan-caspase inhibitor (Z-VAD-FMK, e.g., 100 µM for 2 hours) before adding this compound[1][4][7][11].

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physapruins A and B, Two New Withanolides from Physalis pruinosa BAILEY [jstage.jst.go.jp]

- 6. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physapruin A: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Induction of Oxidative Stress

The central mechanism underpinning the anticancer activity of this compound is the induction of excessive reactive oxygen species (ROS) within cancer cells. This elevation in oxidative stress serves as a primary trigger for a cascade of downstream cellular events, ultimately leading to cell death. Studies have consistently shown that the cytotoxic effects of PHA can be significantly attenuated by the use of ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in its mechanism of action[1][2][3][4][5][6][7].

Quantitative Analysis of ROS Induction

The induction of ROS by this compound has been quantified across various cancer cell lines. Treatment with PHA leads to a dose-dependent increase in the percentage of ROS-positive cells, as determined by flow cytometry using probes such as H2DCFDA.

| Cell Line | Concentration (µM) | Treatment Duration | % of ROS Positive Cells (Approx.) | Reference |

| MCF7 | 2.5 | 24h | ~30% | [8] |

| 5 | 24h | ~50% | [8] | |

| 10 | 24h | ~75% | [8] | |

| MDA-MB-231 | 2.5 | 24h | ~25% | [8] |

| 5 | 24h | ~45% | [8] | |

| 10 | 24h | ~70% | [8] | |

| CAL 27 | 0.8 | 24h | ~20% | [5] |

| 1.2 | 24h | ~35% | [5] | |

| 2 | 24h | ~55% | [5] | |

| Ca9-22 | 0.8 | 24h | ~25% | [5] |

| 1.2 | 24h | ~40% | [5] | |

| 2 | 24h | ~60% | [5] |

Downstream Effects of this compound-Induced Oxidative Stress

The surge in intracellular ROS initiated by this compound disrupts cellular homeostasis and activates multiple signaling pathways that collectively contribute to its anticancer effects. These include DNA damage, cell cycle arrest, apoptosis, endoplasmic reticulum (ER) stress, and autophagy.

DNA Damage and Inhibition of DNA Repair

This compound induces significant DNA damage, a direct consequence of the elevated oxidative stress. This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks[1][5]. Furthermore, PHA has been shown to inhibit the expression of genes involved in both homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways, thereby exacerbating the accumulation of DNA damage and promoting cell death[1][3][9].

Quantitative Data on DNA Damage

| Cell Line | Concentration (µM) | Treatment Duration | % of γH2AX Positive Cells (Approx.) | Reference |

| MCF7 | 2.5 | 24h | ~15% | [10] |

| 5 | 24h | ~25% | [10] | |

| 10 | 24h | ~40% | [10] | |

| MDA-MB-231 | 2.5 | 24h | ~20% | [10] |

| 5 | 24h | ~35% | [10] | |

| 10 | 24h | ~50% | [10] | |

| CAL 27 | 0.8 | 24h | ~10% | [1][5] |

| 1.2 | 24h | ~15% | [1][5] | |

| 2 | 24h | ~25% | [1][5] | |

| Ca9-22 | 0.8 | 24h | ~12% | [1][5] |

| 1.2 | 24h | ~20% | [1][5] | |

| 2 | 24h | ~30% | [1][5] |

Cell Cycle Arrest

In response to DNA damage, cancer cells treated with this compound undergo cell cycle arrest, primarily at the G2/M phase[4][8]. This prevents the proliferation of cells with damaged DNA.

Quantitative Data on Cell Cycle Distribution

| Cell Line | Concentration (µM) | % Cells in G2/M Phase (Approx.) | Reference |

| MCF7 | 2.5 | ~25% | [4][8] |

| 5 | ~35% | [4][8] | |

| 10 | ~45% | [4][8] | |

| MDA-MB-231 | 2.5 | ~30% | [4][8] |

| 5 | ~40% | [4][8] | |

| 10 | ~50% | [4][8] | |

| CAL 27 | 2 | ~30% | [3][5] |

| Ca9-22 | 2 | G1 Arrest | [3][5] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1][2][4][6]. This is characterized by the cleavage and activation of caspases-8, -9, and -3, and the cleavage of poly(ADP-ribose) polymerase (PARP)[2][4][10].

Quantitative Data on Apoptosis Induction

| Cell Line | Concentration (µM) | Treatment Duration | % of Apoptotic Cells (Annexin V+) (Approx.) | Reference |

| MCF7 | 2.5 | 24h | ~15% | [8][10] |

| 5 | 24h | ~25% | [8][10] | |

| 10 | 24h | ~40% | [8][10] | |

| MDA-MB-231 | 2.5 | 24h | ~20% | [8][10] |

| 5 | 24h | ~30% | [8][10] | |

| 10 | ~45% | [8][10] | ||

| CAL 27 | 0.8 | 24h | ~10% | [5] |

| 1.2 | 24h | ~15% | [5] | |

| 2 | 24h | ~25% | [5] | |

| Ca9-22 | 0.8 | 24h | ~12% | [5] |

| 1.2 | 24h | ~20% | [5] | |

| 2 | 24h | ~30% | [5] |

Endoplasmic Reticulum (ER) Stress and Autophagy

PHA-induced oxidative stress also leads to the accumulation of misfolded proteins, triggering ER stress and the unfolded protein response (UPR)[11]. This is evidenced by ER expansion and aggresome formation. Additionally, this compound induces autophagy, a cellular self-clearance mechanism. However, in the context of PHA treatment, autophagy appears to be a cytoprotective response, and its inhibition enhances the cytotoxic effects of PHA[2][6][7].

Inhibition of Key Cancer Signaling Pathways

While direct studies on this compound are ongoing, research on the broader class of withanolides suggests that their anticancer effects are also mediated by the inhibition of critical pro-survival signaling pathways, including STAT3 and PI3K/Akt/mTOR.

-

STAT3 Pathway: Withanolides, such as Withaferin A, have been shown to inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis[12][13][14][15].

-

PI3K/Akt/mTOR Pathway: This crucial pathway, often hyperactivated in cancer, is another target of withanolides. They can suppress the phosphorylation of key components like Akt and mTOR, leading to decreased cell proliferation and survival[11][16][17][18].

In Vitro Efficacy: IC50 Values

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) at 24h | Reference |

| MCF7 (Breast Cancer) | 3.12 | [4] |

| SKBR3 (Breast Cancer) | 4.18 | [4] |

| MDA-MB-231 (Breast Cancer) | 6.15 | [4] |

| CAL 27 (Oral Cancer) | ~1.5 | [3][5] |

| Ca9-22 (Oral Cancer) | ~1.8 | [3][5] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Core mechanism of this compound in cancer cells.

References

- 1. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Physapruin A: A Technical Guide to its Biological Activities and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A, a withanolide derived from Physalis peruviana, has emerged as a compound of significant interest in oncological research.[1][2][3] This technical guide provides a comprehensive overview of the biological activities and properties of this compound, with a focus on its potential as an anticancer agent. The information presented herein is curated from recent scientific literature to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Physicochemical Properties

This compound is a C-28 steroidal lactone with the molecular formula C₂₈H₃₈O₇.[4] It is typically isolated as a white solid and its structure has been confirmed by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Biological Activities

The primary biological activities of this compound reported to date revolve around its potent anticancer effects, which are mediated through a multi-faceted mechanism of action. It has demonstrated significant efficacy against various cancer cell lines, particularly those of the breast and oral cavity.[1][5]

Anticancer Activity

This compound exhibits significant antiproliferative effects against a range of cancer cell lines.[1][5] Notably, it has shown high cytotoxicity towards oral cancer cells (CAL 27 and Ca9-22) while remaining non-cytotoxic to non-malignant oral cells (HGF-1 and SG), suggesting a degree of selectivity for cancer cells.[5]

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) at 24h | Reference |

| MCF7 | Breast Cancer (ER+, PR+/−, HER2−) | ATP Assay | 3.12 | [1] |

| SKBR3 | Breast Cancer (ER−, PR−, HER2+) | ATP Assay | 4.18 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ATP Assay | 6.15 | [1] |

| CAL 27 | Oral Cancer | ATP Assay | Not explicitly stated, but showed high cytotoxicity | [5] |

| Ca9-22 | Oral Cancer | ATP Assay | Not explicitly stated, but showed high cytotoxicity | [5] |

Induction of Oxidative Stress

A central mechanism of this compound's anticancer activity is the induction of oxidative stress.[1][2][5] Treatment with this compound leads to a significant increase in reactive oxygen species (ROS) and mitochondrial superoxide levels in cancer cells.[1][6] This oxidative stress is a key trigger for subsequent cellular events, including apoptosis and DNA damage. The effects of this compound can be suppressed by the ROS inhibitor N-acetylcysteine (NAC), confirming the critical role of oxidative stress in its mechanism of action.[1][6]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[1][7] It activates both the intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of caspases-3, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP).[1][2][7] The pro-apoptotic effects of this compound are dependent on the generation of ROS.[1]

Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in breast cancer cells (MCF7 and MDA-MB-231).[1][6] This disruption of the normal cell cycle progression contributes to its overall antiproliferative effects.

DNA Damage

Treatment with this compound leads to DNA damage in cancer cells, as indicated by the increased expression of γH2AX, a marker of DNA double-strand breaks.[1][5] Furthermore, this compound has been found to inhibit the mRNA expression of genes involved in DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), in oral cancer cells.[5][8] This dual action of inducing DNA damage while simultaneously suppressing repair mechanisms likely enhances its cytotoxic efficacy.

Modulation of Autophagy

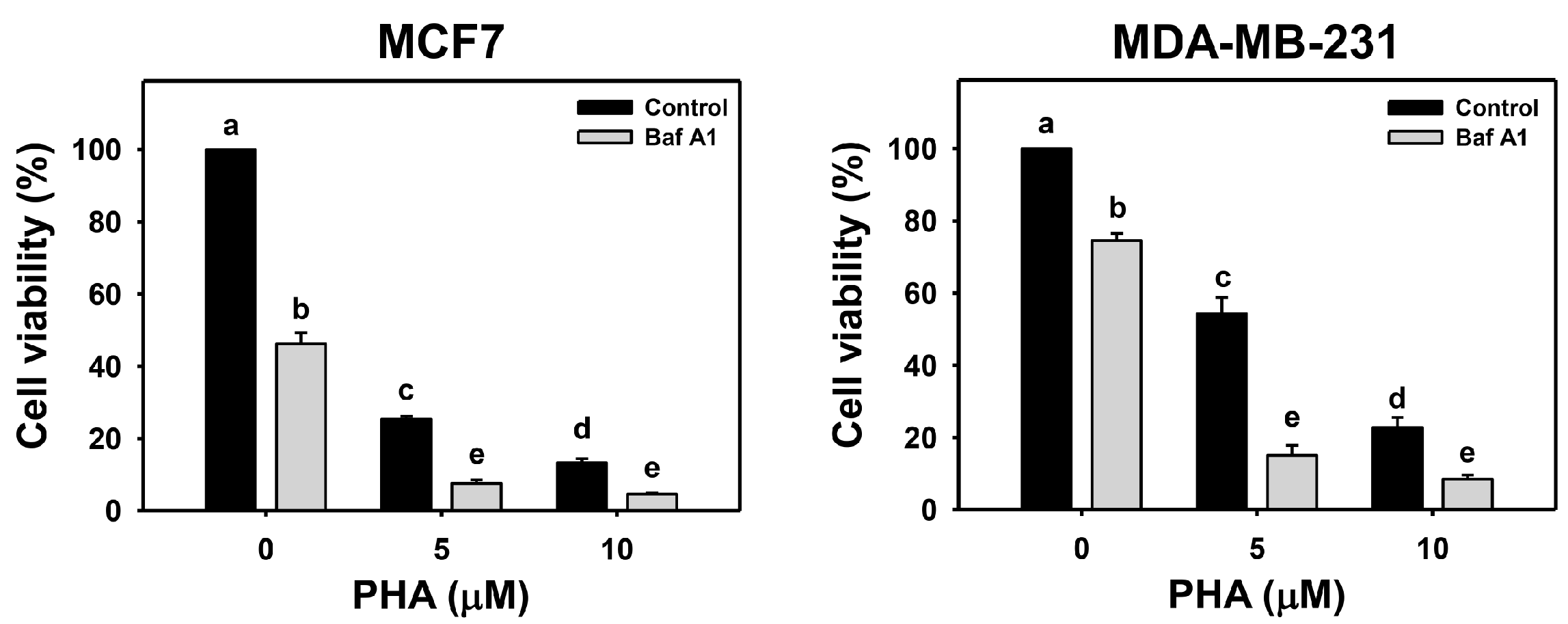

This compound also modulates autophagy, a cellular self-clearance pathway.[2][9] Studies have shown that this compound induces autophagy in breast cancer cells, and that this process may initially play a cytoprotective role.[2] However, inhibition of autophagy with agents like bafilomycin A1 enhances the cytotoxic effects of this compound, suggesting that a combination therapy approach could be beneficial.[2][10] The induction of autophagy by this compound is also linked to ROS generation.[2]

Endoplasmic Reticulum (ER) Stress

This compound can induce endoplasmic reticulum (ER) stress in breast cancer cells.[3] This is characterized by ER expansion and the formation of aggresomes.[3] The induction of ER stress is another ROS-mediated effect of this compound that contributes to its pro-apoptotic activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Investigating this compound.

Experimental Protocols

Cell Viability Assay (ATP Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 µM) and a vehicle control (e.g., 0.05% DMSO) for a specified duration (e.g., 24 hours).[1]

-

ATP Measurement: After incubation, measure the intracellular ATP content using a commercially available kit according to the manufacturer's instructions. Luminescence is typically proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for ROS Detection

-

Cell Treatment: Treat cells with this compound as described for the cell viability assay.

-

Staining: After treatment, harvest the cells and stain them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the intracellular ROS levels.

Flow Cytometry for Apoptosis (Annexin V/7-AAD Staining)

-

Cell Treatment: Treat cells with this compound.

-

Staining: Harvest the cells and resuspend them in binding buffer. Stain the cells with fluorescently labeled Annexin V and a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., cleaved caspases, PARP, β-actin as a loading control).

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Extract total RNA from this compound-treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., DNA repair genes), and a suitable master mix (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.[10]

Conclusion

This compound is a promising natural compound with potent and selective anticancer properties. Its multifaceted mechanism of action, centered on the induction of oxidative stress, apoptosis, and DNA damage, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research into the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in other cancer types, its in vivo activity, and its potential for combination therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exerts Endoplasmic Reticulum Stress to Trigger Breast Cancer Cell Apoptosis via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <i>Physalis peruviana</i>-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - ProQuest [proquest.com]

- 5. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Isolation of Physapruin A from Physalis peruviana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a withanolide found in Physalis peruviana (Cape gooseberry), has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sourcing and detailed experimental protocols for the isolation of this compound from the roots of Physalis peruviana. The methodologies outlined herein are based on established laboratory practices and published research, offering a reproducible framework for obtaining this promising natural product. Additionally, this document summarizes the quantitative data associated with the isolation process and presents a visualization of the experimental workflow. A diagram of the key signaling pathways affected by this compound is also provided to contextualize its mechanism of action.

Natural Source and Botanical Information

This compound is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. The primary natural source of this compound is the plant Physalis peruviana L., a member of the Solanaceae family. While other withanolides can be found in various parts of the plant, including the fruits and aerial portions, the roots of P. peruviana have been identified as a significant source for the isolation of this compound. For the purposes of reproducible research, the plant material cited in the primary literature was harvested in Chiayi county, Taiwan.

Experimental Protocol: Isolation of this compound

The following protocol details a multi-step procedure for the extraction, fractionation, and purification of this compound from the roots of Physalis peruviana.

Plant Material and Extraction

-

Preparation of Plant Material : Freshly harvested roots of P. peruviana are thoroughly washed, air-dried, and then coarsely ground to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material (20.0 kg) is subjected to exhaustive extraction with ethanol (3 x 50 L) at room temperature. The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (361.9 g).[1][2]

Solvent Partitioning and Fractionation

-

Initial Solvent Partitioning : The crude ethanolic extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). This separates the compounds based on their polarity, with the less polar withanolides preferentially moving into the EtOAc layer.[1][2]

-

Secondary Solvent Partitioning : The EtOAc-soluble fraction is further partitioned between n-hexane and 75% aqueous ethanol. The 75% ethanol-soluble portion (116.0 g) is collected for further purification.[2]

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the complex mixture of the 75% ethanol-soluble fraction.

-

Silica Gel Flash Chromatography : The 75% EtOH-soluble portion is subjected to silica gel flash chromatography, eluting with a gradient of hexane-EtOAc-MeOH to yield several fractions.[2]

-

Silica Gel Open Column Chromatography : A specific fraction from the flash chromatography step (Fraction 5, 20.4 g) is further separated on a silica gel open column using a CH2Cl2–MeOH gradient (40:1 to 0:1). This step is designed to enrich the fraction with triterpenoids.[2]

-

Reversed-Phase C18 Column Chromatography : A sub-fraction from the previous step (Fraction F5C, 4.1 g) is subjected to reversed-phase (RP-C18) column chromatography with a H2O–MeOH gradient.[2]

-

Final Silica Gel Column Chromatography : The fraction F5C4 (3.4 g) is purified by another round of silica gel column chromatography using a hexane–acetone–MeOH gradient. A subsequent purification of a resulting sub-fraction (F5C4A7, 587.3 mg) on a silica gel column with a CH2Cl2–EtOAc–MeOH gradient, followed by further purification of the active fraction (F5C4A7D, 287.1 mg), ultimately yields this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a representative isolation of this compound from Physalis peruviana roots.

| Step | Parameter | Value | Reference |

| Extraction | Starting Material (Dried Roots) | 20.0 kg | [1][2] |

| Crude Ethanol Extract | 361.9 g | [1][2] | |

| Partitioning | 75% Ethanol-Soluble Portion | 116.0 g | [2] |

| Chromatography | Fraction 5 (from Flash Chromatography) | 20.4 g | [2] |

| Fraction F5C (from Open Column) | 4.1 g | [2] | |

| Fraction F5C4 (from RP-C18) | 3.4 g | [2] | |

| Fraction F5C4A7 (from Silica Gel) | 587.3 mg | [1] | |

| Fraction F5C4A7D (for final purification) | 287.1 mg | [1] |

Note: The final yield of pure this compound was not explicitly stated in the referenced literature.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Cellular Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily initiated by the induction of oxidative stress.

This compound induces an increase in intracellular reactive oxygen species (ROS), which serves as a central mediator of its anticancer effects. This oxidative stress leads to several downstream events, including endoplasmic reticulum stress, DNA damage (as indicated by the phosphorylation of H2AX to form γH2AX), and the initiation of apoptosis. The apoptotic cascade involves both the intrinsic (mitochondrial) pathway, marked by the activation of caspase-9, and the extrinsic (death receptor) pathway, indicated by caspase-8 activation. Both pathways converge on the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[3][4][5][6][7][8] Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest and suppress DNA repair mechanisms such as homologous recombination (HR) and non-homologous end joining (NHEJ), further contributing to its cytotoxic profile.[7][9]

Conclusion

This technical guide provides a detailed and actionable framework for the isolation of this compound from Physalis peruviana roots. The multi-step extraction and purification protocol, supported by quantitative data, offers a solid foundation for researchers seeking to obtain this compound for further investigation. The elucidation of its mechanism of action, centered on the induction of oxidative stress and the subsequent activation of apoptotic and cell cycle arrest pathways, underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the isolation yield and to fully explore the therapeutic applications of this compound.

References

- 1. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

Physapruin A as a member of the withanolide class of compounds.

An In-depth Examination of a Promising Withanolide for Drug Development

Abstract

Physapruin A, a naturally occurring withanolide isolated from Physalis peruviana, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and underlying mechanisms of action. Drawing upon a collection of recent studies, this document is intended to serve as a resource for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding and further investigation of this potent anticancer agent.

Introduction

Withanolides are a class of C-28 steroidal lactones primarily found in plants of the Solanaceae family.[1] They are recognized for their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. This compound, derived from the roots of Physalis peruviana (also known as goldenberry), is a member of this class that has demonstrated significant selective cytotoxicity against various cancer cell lines.[1][2] This guide synthesizes the current knowledge on this compound, with a focus on its potential as a therapeutic agent.

Chemical Properties and Isolation

This compound is characterized by a typical withanolide steroidal backbone. Its chemical structure and properties are summarized below.

Table 1: Chemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | [2] |

| Appearance | White solid | [2] |

| ESI-MS | m/z 509 [M+Na]⁺ | [2] |

| IR (cm⁻¹) | 3367 (hydroxy), 1719, 1647 (carbonyl) | [2] |

| ¹H NMR (δ ppm) | 1.12, 1.41, 1.44, 1.87, 1.94 (5x methyl singlets), 4.62 (d, J=4.6 Hz), 4.94 (dd, J=10.8, 4.6 Hz), 5.93 (d, J=10.0 Hz), 5.94 (m), 6.77 (dd, J=10.0, 4.6 Hz) | [2] |

| ¹³C NMR (δ ppm) | 12.6, 19.7, 20.2, 21.3, 22.6 (methyls), 69.2, 81.7 (oxymethines), 79.4, 81.7, 88.5 (oxygen-bearing quaternary carbons), 121.5, 139.4, 150.8 (olefinic nonprotonated carbons), 128.6, 130.4, 146.1 (olefinic methines), 166.8 (ester carbonyl), 204.2 (ketone) | [2] |

Isolation Protocol

The following is a general protocol for the isolation of this compound from Physalis peruviana roots, based on available literature.[2]

Experimental Workflow for this compound Isolation

References

Investigating the Anticancer Effects of Physapruin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth overview of the current research on the anticancer effects of PHA, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. PHA has been shown to inhibit the proliferation of various cancer cell lines, primarily through the induction of oxidative stress. This oxidative stress triggers a cascade of cellular events, including cell cycle arrest, DNA damage, and apoptosis, while also inhibiting DNA repair mechanisms. This document summarizes the key findings from in vitro studies, presents the data in a structured format, and provides detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Withanolides, a group of naturally occurring C-28 steroidal lactones, are predominantly found in plants of the Solanaceae family. Numerous withanolides have been investigated for their pharmacological properties, with many exhibiting significant anticancer effects. This compound, isolated from Physalis peruviana (also known as goldenberry), is one such compound that has recently garnered attention for its cytotoxic activity against cancer cells.[1][2] While the anticancer potential of many withanolides is well-documented, the specific mechanisms of this compound are an active area of investigation.[3][4] This guide synthesizes the current understanding of PHA's anticancer effects, focusing on its activity in breast and oral cancer models.

Mechanism of Action

The primary anticancer mechanism of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This increase in intracellular ROS appears to be a central event that triggers multiple downstream pathways leading to cancer cell death.

Key mechanistic actions of this compound include:

-

Induction of Oxidative Stress: PHA treatment leads to a significant increase in ROS and mitochondrial superoxide (MitoSOX) levels in cancer cells.[2][4] This effect is often more pronounced in cancer cells than in non-malignant cells, suggesting a degree of selectivity.[2]

-

Apoptosis Induction: The elevated ROS levels trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4] This is evidenced by mitochondrial membrane potential depletion, and the activation of initiator caspases-8 and -9, and the executioner caspase-3.[4]

-

Cell Cycle Arrest: this compound has been shown to induce G2/M phase arrest in breast cancer cells, thereby halting cell proliferation.[3][4]

-

DNA Damage and Inhibition of Repair: PHA causes DNA damage, as indicated by the phosphorylation of H2A histone family member X (γH2AX).[3][4] Furthermore, it has been reported to suppress the expression of genes involved in DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), thus potentiating its cytotoxic effects.[5]

-

Induction of Autophagy: PHA also induces autophagy, a cellular self-clearance mechanism.[1][6] Interestingly, studies suggest that this autophagy may be a cytoprotective response, as its inhibition enhances the cytotoxic effects of PHA.[1]

-

Endoplasmic Reticulum (ER) Stress: The oxidative stress induced by PHA also leads to ER stress, which further contributes to the apoptotic response.

It is important to note that the cytotoxic effects of this compound, including apoptosis and DNA damage, can be significantly suppressed by the ROS scavenger N-acetylcysteine (NAC), confirming the central role of oxidative stress in its mechanism of action.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, particularly breast and oral cancers. The efficacy is dose-dependent, and the IC50 values highlight its potency, which in some cases exceeds that of the conventional chemotherapeutic agent, cisplatin.[7]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF7 | Breast (ER+, PR+/-) | ATP | 24 | 3.12 | [7] |

| SKBR3 | Breast (HER2+) | ATP | 24 | 4.18 | [7] |

| MDA-MB-231 | Breast (Triple Neg) | ATP | 24 | 6.15 | [7] |

| CAL 27 | Oral | ATP | 24 | 0.86 | [2] |

| Ca9-22 | Oral | ATP | 24 | 1.61 | [2] |

| LNCaP | Prostate | MTS | 72 | 0.11 | [2] |

| ACHN | Renal | MTS | 72 | 1.0 | [2] |

Table 2: Apoptosis Induction by this compound in Breast Cancer Cells

| Cell Line | Treatment (24h) | Apoptosis (%) | Necrosis (%) | Reference |

| MCF7 | 10 µM PHA | ~40% | ~20% | [7] |

| MDA-MB-231 | 10 µM PHA | ~40% | ~20% | [7] |

In Vivo Studies

To date, there is a notable absence of published in vivo studies investigating the anticancer effects of this compound in animal models. Research in this area, including xenograft models, is essential to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of PHA in a whole-organism context.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer effects.

Cell Culture and PHA Treatment

-

Cell Lines: Human breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) and oral cancer cell lines (CAL 27, Ca9-22) are commonly used. Non-malignant cell lines can be used as controls.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

PHA Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (ATP Assay)

The ATP assay is used to determine cell viability by measuring the amount of ATP present, which is proportional to the number of metabolically active cells.

References

- 1. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage | MDPI [mdpi.com]

- 5. This compound Enhances DNA Damage and Inhibits DNA Repair to Suppress Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physalis peruviana-Derived this compound (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Physapruin A: A Double-Edged Sword in Cancer Therapy Through Modulation of Autophagy and Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a potent anti-cancer agent, demonstrating significant efficacy in preclinical models of breast and oral cancers.[1][2] Its primary mechanism of action is the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This surge in ROS initiates two divergent, yet interconnected, cellular processes: apoptosis, leading to programmed cell death, and a cytoprotective autophagic response.[3][5] This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a focus on its impact on autophagy. It includes a compilation of quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling networks and workflows.

Core Mechanism of Action: ROS-Dependent Duality

This compound's anti-proliferative effects are fundamentally linked to its ability to induce high levels of intracellular ROS.[1][6] This oxidative stress acts as a central node, triggering downstream pathways that culminate in both cell death and survival responses. The primary consequence is the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage and activation of caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3]

Concurrently, the elevated ROS levels stimulate a cellular self-clearance process known as autophagy.[3][4] However, in the context of PHA treatment, this autophagic response is cytoprotective, acting as a survival mechanism for the cancer cells to mitigate oxidative stress and resist apoptosis.[3][7] This dual role positions autophagy as a critical target for combination therapy; inhibiting this survival pathway has been shown to significantly enhance the cytotoxic effects of this compound.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) at 24h | Reference |

| MCF7 | Breast (ER+, PR+/−) | ATP Assay | 3.12 | |

| MDA-MB-231 | Breast (Triple-Negative) | ATP Assay | 6.15 | |

| SKBR3 | Breast (HER2+) | ATP Assay | 4.18 | |

| CAL 27 | Oral | ATP Assay | ~2.0 | [2] |

| Ca9-22 | Oral | ATP Assay | ~2.0 | [2] |

Table 2: Induction of Apoptosis and Autophagy by this compound in Breast Cancer Cells

| Cell Line | Treatment | Effect | Observation | Reference |

| MCF7, MDA-MB-231 | PHA (2.5, 5, 10 µM) for 24h | Apoptosis Induction | Concentration-dependent increase in Annexin V positive cells. | [1] |

| MCF7, MDA-MB-231 | PHA (5, 10 µM) for 6h | Autophagy Induction | Decreased p62 protein levels and increased LC3-II flux. | [3][9] |

| MCF7, MDA-MB-231 | PHA (10 µM) + Bafilomycin A1 (100 nM) | Enhanced Cytotoxicity | Significant decrease in cell viability compared to PHA alone. | [3][8] |

| MCF7, MDA-MB-231 | PHA (10 µM) | Caspase Activation | Increased cleavage of caspases-3, -8, and -9. | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interplay between this compound-induced ROS and the downstream pathways of apoptosis and autophagy is complex. The diagrams below, generated using Graphviz, illustrate these relationships.

Caption: Core mechanism of this compound in cancer cells.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. ATP cell viability assay | RE-Place [re-place.be]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. ATP assay [protocols.io]

- 7. This compound Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagic flux analysis [protocols.io]

- 9. Assay of the autophagic flux [bio-protocol.org]

Physapruin A: A Technical Guide to its Initial Characterization, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization and discovery of Physapruin A, a withanolide with significant potential in cancer research. The document details its isolation, structural elucidation, and cytotoxic effects on various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Initial Characterization

This compound was first isolated in 1993 from Physalis peruviana, a plant in the Solanaceae family.[1] It is a C-28 steroidal lactone belonging to the withanolide class of natural products, which are known for their diverse biological activities.[2] The structure of this compound was elucidated through comprehensive spectroscopic analysis.

Isolation from Physalis peruviana

The initial isolation of this compound was performed from the roots of Physalis peruviana. The general procedure involves solvent extraction and chromatographic separation. A representative workflow for the isolation process is outlined below.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Physapruin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a complex C28 steroidal lactone isolated from Physalis species, has garnered significant interest for its potent biological activities. As a member of the physalin subclass of withanolides, its intricate chemical architecture presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. Understanding its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current, albeit incomplete, knowledge of the this compound biosynthetic pathway. It outlines the proposed enzymatic steps from primary metabolism to the physalin scaffold, details the key experimental methodologies employed in its nascent elucidation, and presents this information in a format tailored for the scientific community. While a definitive, linear pathway to this compound remains to be fully mapped, this document serves as a comprehensive overview of the existing evidence and a roadmap for future research.

Introduction to this compound and the Physalins

This compound belongs to the physalins, a group of highly modified C28 ergostane-type steroids found predominantly in plants of the Physalis genus (part of the Solanaceae family)[1]. The defining structural characteristic of physalins, which distinguishes them from other withanolides, is the cleavage of the C13-C14 bond and the subsequent formation of a C16-C24 carbocyclic bond within the steroid backbone[2]. These molecules exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects against various cancer cell lines[3][4]. The complex structure of this compound (Molecular Formula: C28H38O7) suggests a sophisticated and multi-step biosynthetic pathway, which is of considerable interest for the potential biotechnological production of this high-value compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of physalins, including this compound, is not yet fully elucidated. However, based on transcriptomic and metabolomic studies of Physalis and related species, a putative pathway has been proposed. It begins with the universal isoprenoid pathway and proceeds through the formation of a withanolide intermediate, which is then further modified to yield the characteristic physalin skeleton[3][5].

Early Stages: From Primary Metabolism to the Triterpenoid Precursor

Like all steroids, the biosynthesis of this compound originates from the isoprenoid pathway. Plants utilize both the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[3]. These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids. A cycloartenol synthase then catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, the first cyclic intermediate in the biosynthesis of plant sterols[6].

Formation of the Withanolide Scaffold

The pathway from cycloartenol to the withanolide scaffold involves a series of modifications to the sterol backbone. A key branching point is the intermediate 24-methylenecholesterol[7][8]. The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, which is considered the committed step directing carbon flux towards withanolide and physalin biosynthesis[7][9].

Following the formation of 24-methyldesmosterol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), modify the sterol skeleton. These modifications are believed to include:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the sterol rings and side chain.

-

Lactonization: Formation of the characteristic δ-lactone ring between C-22 and C-26 of the side chain.

These steps lead to the formation of various withanolide intermediates. Metabolomic studies have identified withanolides and withaphysalins as crucial intermediates in the pathway leading to physalins[3][5].

The Withanolide-to-Physalin Conversion: A Key Rearrangement

The most significant transformation in the biosynthesis of physalins is the rearrangement of the withanolide skeleton. This involves:

-

Cleavage of the C13-C14 bond.

-

Formation of a new C16-C24 carbocyclic bond.

This complex rearrangement is likely catalyzed by a specialized enzyme, possibly a unique cytochrome P450, although the specific enzyme responsible has not yet been identified[2].

Hypothetical Late-Stage Modifications to Form this compound

Once the basic physalin skeleton is formed, a series of tailoring reactions are required to produce the final structure of this compound. Based on its chemical structure (C28H38O7), these late-stage modifications are hypothesized to include specific hydroxylations and epoxidations. The exact sequence and the enzymes catalyzing these final steps are currently unknown and represent a significant gap in our understanding of the pathway.

Key Enzymes in the Biosynthesis of this compound

While the complete enzymatic cascade for this compound is unknown, research in Physalis and related Solanaceae species has implicated several key enzyme families.

-

Sterol Δ24-Isomerase (24ISO): This enzyme is critical for diverting 24-methylenecholesterol into the physalin pathway[7]. Virus-induced gene silencing (VIGS) of the 24ISO gene in Physalis angulata resulted in a significant decrease in physalin content, confirming its essential role[7].

-

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is central to the biosynthesis of withanolides and physalins. They are responsible for the numerous oxidative modifications—hydroxylations, epoxidations, and potentially the key C-C bond cleavage and formation—that decorate the sterol backbone[2][9]. Transcriptomic analyses of P. angulata have identified numerous P450 candidates, and VIGS experiments have confirmed that silencing several of these candidates leads to a reduction in physalin levels[2].

Quantitative Data Summary

Currently, there is a notable absence of quantitative data, such as enzyme kinetics or reaction yields, for the specific steps in the this compound biosynthetic pathway. However, metabolomic studies have provided qualitative and semi-quantitative data on the presence of various physalins and their precursors in different tissues of Physalis plants.

| Compound Class | Identified Compounds (Examples) | Plant Species | Tissue | Reference |

| Withanolides | Withaphysanolide, Dihydrowithanolide E, Withanolide C | Physalis alkekengi, P. angulata | Calyx, Berry, Whole Plant | [1][4][5] |

| Withaphysalins | Withaphysalin A | P. angulata | Whole Plant | [1] |

| Physalins | Physalin A, B, D, F, G, H, L, O, W, this compound | P. alkekengi, P. angulata | Calyx, Berry, Whole Plant | [1][2][4][5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and functional genomics techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction and UPLC-Q-TOF-MS/MS Analysis

This protocol is for the identification and relative quantification of physalins and related withanolides from plant tissue.

-

Sample Preparation: Freeze-dry plant material (e.g., Physalis calyces or leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Weigh 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade).

-

Vortex for 1 minute, then sonicate in a water bath for 30 minutes at 40°C.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Repeat the extraction process on the pellet once more.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 80% methanol.

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

UPLC-Q-TOF-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: Operate in both positive and negative electrospray ionization (ESI) modes. Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in a full scan are selected for fragmentation (MS/MS).

-

Data Analysis: Identify compounds by comparing their retention times, accurate mass, and fragmentation patterns with authentic standards or by searching against spectral libraries and databases[5][10].

-

Functional Characterization of Biosynthetic Genes via Virus-Induced Gene Silencing (VIGS)

This protocol describes a method to transiently silence a candidate gene (e.g., a CYP450) in Physalis to observe its effect on the metabolome.

-

Vector Construction:

-

Amplify a ~300 bp fragment of the target gene's coding sequence using PCR.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Transform the resulting pTRV2-gene construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

-

Agroinfiltration:

-

Grow overnight cultures of Agrobacterium strains containing pTRV1 and pTRV2-gene.

-

Harvest the bacteria by centrifugation and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Incubate the mixture at room temperature for 3-4 hours in the dark.

-

Infiltrate the undersides of the leaves of 3-4 week old Physalis plants using a needleless syringe[11][12][13]. Use a pTRV2-PDS (phytoene desaturase) construct as a positive control for silencing (will cause photobleaching) and an empty pTRV2 vector as a negative control.

-

-

Analysis:

-

After 3-4 weeks, observe the phenotype of the silenced plants.

-

Harvest tissues from silenced and control plants.

-

Confirm the reduction in target gene expression using qRT-PCR.

-

Analyze the metabolome of the silenced plants using UPLC-Q-TOF-MS/MS (as described in 5.1) to identify any changes in the accumulation of physalins or their precursors[2].

-

Heterologous Expression of Candidate Enzymes in Saccharomyces cerevisiae

This protocol is for expressing a plant-derived candidate enzyme (e.g., a CYP450) in yeast to determine its function.

-

Yeast Expression Vector Construction:

-

Synthesize the full-length coding sequence of the candidate gene, codon-optimized for yeast expression.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Transform the construct into a suitable yeast strain (e.g., INVSc1).

-

-

Protein Expression:

-

Grow a pre-culture of the transformed yeast in selective media containing glucose.

-

Inoculate a larger culture with the pre-culture and grow until the mid-log phase.

-

Induce protein expression by switching the carbon source from glucose to galactose.

-

Continue to grow the culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

-

Microsome Isolation (for membrane-bound enzymes like CYP450s):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in a lysis buffer containing protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Perform a series of centrifugations to pellet cell debris and then to pellet the microsomal fraction (high-speed centrifugation, e.g., 100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assays:

-

Incubate the microsomal fraction containing the heterologously expressed enzyme with a potential substrate (e.g., a withanolide intermediate).

-

Include necessary cofactors (e.g., NADPH for CYP450s).

-

Incubate the reaction at an optimal temperature for a set period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by UPLC-MS/MS to identify any new compounds formed, thus determining the function of the enzyme[14][15][16].

-

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process that is slowly being unraveled through the application of modern 'omics' and functional genomics tools. While the early stages of the pathway are reasonably well understood, the key enzymatic steps that convert a generic withanolide into the unique physalin scaffold, and the final tailoring reactions that produce this compound, remain largely unknown. Future research should focus on the functional characterization of the numerous candidate CYP450s and other enzymes identified in Physalis transcriptomes. The successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will be the ultimate validation and will pave the way for the sustainable production of this compound and other valuable physalins for pharmaceutical development. This guide provides the foundational knowledge and methodological framework necessary to tackle this challenging but rewarding area of plant biochemistry.

References

- 1. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Efficient Virus-Induced Gene Silencing in Solanum rostratum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterologous Gene Expression in Yeast | Springer Nature Experiments [experiments.springernature.com]

Physapruin A: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a withanolide derived from Physalis peruviana, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its effects on cell cycle progression in cancer cells. Accumulating evidence demonstrates that this compound primarily induces a G2/M phase cell cycle arrest, although G1 arrest has also been observed in a cell-type and concentration-dependent manner. The principal mechanism underlying this cytostatic effect is the induction of oxidative stress, leading to DNA damage and the activation of cell cycle checkpoints. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle machinery is a key strategy in cancer therapy. This compound has demonstrated potent anti-proliferative effects against various cancer cell lines, including breast and oral cancers[1][2]. A significant component of its anti-cancer activity is its ability to disrupt normal cell cycle progression, leading to cell growth inhibition and, ultimately, apoptosis[1][3]. This guide synthesizes the available data on this compound's impact on the cell cycle, with a focus on the molecular mechanisms and experimental evidence.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

This compound's ability to induce cell cycle arrest has been quantified in several studies. The following tables summarize the key findings, including IC50 values for cell viability and the dose-dependent effects on cell cycle phase distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF7 | Breast Cancer (ER+, PR+/-, HER2-) | 24 | 3.12 | [1] |

| SKBR3 | Breast Cancer (ER-, PR-, HER2+) | 24 | 4.18 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 6.15 | [1] |

| CAL 27 | Oral Cancer | 24 | 0.86 | [2] |

| Ca9-22 | Oral Cancer | 24 | 1.61 | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

Cell Line: MCF7

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Control (0 µM) | 65.3 ± 2.1 | 21.5 ± 1.5 | 13.2 ± 0.9 | [1] |

| 2.5 µM PHA | 55.1 ± 2.5 | 18.9 ± 1.8 | 26.0 ± 1.3 | [1] |

| 5 µM PHA | 45.2 ± 2.8 | 15.3 ± 1.2 | 39.5 ± 2.1 | [1] |

| 10 µM PHA | 30.1 ± 1.9 | 10.2 ± 0.8 | 59.7 ± 3.2 |[1] |

Cell Line: MDA-MB-231

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Control (0 µM) | 58.9 ± 3.0 | 25.1 ± 2.2 | 16.0 ± 1.5 | [1] |

| 2.5 µM PHA | 49.8 ± 2.7 | 20.3 ± 1.9 | 29.9 ± 2.3 | [1] |

| 5 µM PHA | 38.7 ± 2.1 | 16.8 ± 1.4 | 44.5 ± 2.8 | [1] |

| 10 µM PHA | 25.4 ± 1.8 | 11.5 ± 1.1 | 63.1 ± 3.5 |[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells

Cell Line: CAL 27

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Control (0 µM) | 60.2 ± 2.5 | 28.3 ± 1.9 | 11.5 ± 0.9 | [2] |

| 0.8 µM PHA | 68.3 ± 3.1 | 19.5 ± 1.6 | 12.2 ± 1.1 | [2] |

| 1.2 µM PHA | 55.1 ± 2.8 | 24.6 ± 2.1 | 20.3 ± 1.7 | [2] |

| 2 µM PHA | 48.9 ± 2.4 | 22.8 ± 1.8 | 28.3 ± 2.2 |[2] |

Cell Line: Ca9-22

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Control (0 µM) | 55.7 ± 2.9 | 30.1 ± 2.3 | 14.2 ± 1.3 | [2] |

| 0.8 µM PHA | 65.4 ± 3.2 | 22.3 ± 1.9 | 12.3 ± 1.0 | [2] |

| 1.2 µM PHA | 69.8 ± 3.5 | 18.5 ± 1.5 | 11.7 ± 0.9 | [2] |

| 2 µM PHA | 72.3 ± 3.8 | 15.4 ± 1.3 | 12.3 ± 1.1 |[2] |

Molecular Mechanism of this compound-Induced Cell Cycle Arrest

The primary mechanism by which this compound induces cell cycle arrest is through the generation of reactive oxygen species (ROS)[1][4]. This increase in intracellular ROS leads to oxidative stress and subsequent DNA damage. The presence of DNA damage, often marked by the phosphorylation of histone H2AX (γH2AX), triggers the activation of DNA damage response (DDR) pathways[1][2]. These pathways, in turn, activate cell cycle checkpoints to halt progression through the cycle and allow for DNA repair. While the precise molecular players in the this compound-induced signaling cascade are still under investigation, the G2/M arrest observed in breast cancer cells suggests an impact on the G2 checkpoint machinery[1][3]. In oral cancer cells, the observed G1 or G2/M arrest indicates a more complex, context-dependent mechanism[2].

Signaling Pathway Diagrams

Figure 1: Overview of this compound's mechanism of action.

Figure 2: Hypothesized G2/M checkpoint pathway affected by this compound.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the effect of this compound on cell cycle progression.

Cell Viability Assay (ATP Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231, CAL 27)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

ATP-based cell viability assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Perform the ATP assay according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or control medium for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

References

Methodological & Application

Standard Protocols for Using Physapruin A in Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA) is a withanolide compound isolated from Physalis peruviana that has demonstrated potent anti-cancer properties in various cancer cell lines, including breast and oral cancers.[1][2] Its mechanism of action is primarily centered around the induction of oxidative stress, leading to a cascade of cellular events that culminate in cell death.[3][4] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, designed to assist researchers in accurately assessing its biological effects.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through the generation of Reactive Oxygen Species (ROS).[3][5] This increase in intracellular ROS triggers multiple downstream signaling pathways:

-

Apoptosis: PHA induces both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-8, caspase-9, and caspase-3, and the cleavage of PARP.[3][6]

-

DNA Damage: The compound causes DNA damage, indicated by the phosphorylation of H2AX (γH2AX).[3][4]

-

Cell Cycle Arrest: PHA can induce cell cycle arrest, particularly at the G2/M phase in breast cancer cells and G1 arrest in some oral cancer cell lines.[3][6]

-

Endoplasmic Reticulum (ER) Stress: PHA has been shown to induce ER stress, upregulating markers such as IRE1α and BIP.[1][7]

-

Autophagy: PHA treatment can also lead to the induction of autophagy, which appears to be a cytoprotective response in some cancer cells.[8][9]